An In-depth Technical Guide to 2,6-Difluoro-3-methylphenylacetic Acid
An In-depth Technical Guide to 2,6-Difluoro-3-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 2,6-Difluoro-3-methylphenylacetic acid, a fluorinated aromatic carboxylic acid. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and materials science. This document compiles available data on its chemical and physical properties, safety information, and provides a proposed synthetic pathway. At present, detailed experimental data on its biological activity and spectroscopic characterization are limited in publicly accessible literature.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2,6-Difluoro-3-methylphenylacetic acid | - |
| Synonyms | (2,6-difluoro-3-methylphenyl)acetic acid, 2,6-Difluoro-m-tolylacetic acid, 3-(Carboxymethyl)-2,4-difluorotoluene | --INVALID-LINK-- |
| CAS Number | 261943-97-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₈F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 186.16 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
Note: Properties such as melting point, boiling point, pKa, and solubility are not consistently reported in publicly available databases and literature. Researchers are advised to determine these properties experimentally.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,6-Difluoro-3-methylphenylacetic acid are not currently available in the public domain. Researchers synthesizing or working with this compound will need to perform their own analyses to confirm its structure and purity.
Synthesis
A detailed, experimentally verified protocol for the synthesis of 2,6-Difluoro-3-methylphenylacetic acid is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential multi-step synthesis is outlined below. This proposed pathway is for informational purposes and would require experimental optimization and validation.
Proposed Synthetic Pathway
Figure 1. Proposed synthesis of 2,6-Difluoro-3-methylphenylacetic acid.
Experimental Considerations
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Step 1: Nitration of 2,6-Difluorotoluene. This reaction should be performed at low temperatures to control the regioselectivity and prevent over-nitration. The methyl group is an ortho-, para-director, and the fluorine atoms are also ortho-, para-directing but deactivating. The position between the two fluorine atoms is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the methyl group and meta to the fluorine atoms.
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Step 2: Reduction of the Nitro Group. The nitro group can be reduced to an amine using standard methods such as iron in acidic medium or catalytic hydrogenation.
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Step 3: Sandmeyer Reaction. The resulting aniline can be converted to the corresponding nitrile via a Sandmeyer reaction. This involves diazotization of the amine followed by treatment with a cyanide salt, typically copper(I) cyanide.
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Step 4: Hydrolysis of the Nitrile. The final step is the hydrolysis of the benzonitrile to the carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.
Biological Properties and Potential Applications
As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or specific signaling pathway involvement of 2,6-Difluoro-3-methylphenylacetic acid.
Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity. Given its structure, 2,6-Difluoro-3-methylphenylacetic acid could be investigated for a range of potential applications in drug discovery, including but not limited to:
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Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid.
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Anticancer agents: Certain phenylacetic acid derivatives have shown promise as anticancer agents.
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Neurological disorders: The phenylacetic acid moiety is found in some compounds targeting the central nervous system.
Further research is required to determine if 2,6-Difluoro-3-methylphenylacetic acid possesses any significant biological activity.
Safety and Handling
Based on available safety data sheets, 2,6-Difluoro-3-methylphenylacetic acid is associated with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should use appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
2,6-Difluoro-3-methylphenylacetic acid is a chemical compound with potential for further investigation in various scientific fields. This guide has summarized the currently available information. A significant lack of experimental data on its physical, spectroscopic, and biological properties highlights the need for further research to fully characterize this molecule and explore its potential applications. The proposed synthetic pathway provides a starting point for researchers interested in preparing this compound for their studies. As with any chemical research, all work should be conducted with appropriate safety precautions.
